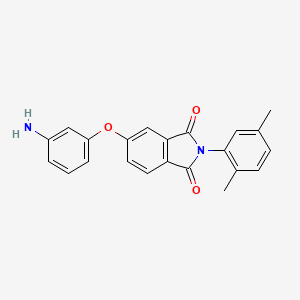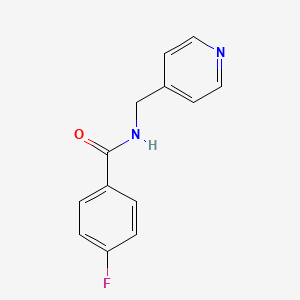![molecular formula C16H23N3O2 B5205960 3-amino-4-{[3-(diethylamino)propyl]amino}-2H-chromen-2-one](/img/structure/B5205960.png)
3-amino-4-{[3-(diethylamino)propyl]amino}-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-4-{[3-(diethylamino)propyl]amino}-2H-chromen-2-one, also known as PDPAC, is a synthetic compound that belongs to the class of chromenone derivatives. It has been widely studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology. In
Mécanisme D'action
3-amino-4-{[3-(diethylamino)propyl]amino}-2H-chromen-2-one is a selective inhibitor of PKC, which is a family of serine/threonine kinases that play a critical role in intracellular signal transduction pathways. PKC is involved in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis. 3-amino-4-{[3-(diethylamino)propyl]amino}-2H-chromen-2-one binds to the regulatory domain of PKC, preventing its activation and subsequent downstream signaling. This leads to the inhibition of cellular processes that are dependent on PKC activity.
Biochemical and Physiological Effects:
3-amino-4-{[3-(diethylamino)propyl]amino}-2H-chromen-2-one has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. 3-amino-4-{[3-(diethylamino)propyl]amino}-2H-chromen-2-one also exhibits anti-inflammatory and antioxidant properties, which may be useful in the treatment of various inflammatory diseases. Additionally, 3-amino-4-{[3-(diethylamino)propyl]amino}-2H-chromen-2-one has been shown to modulate the activity of ion channels, such as voltage-gated potassium channels, which may have implications for the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
3-amino-4-{[3-(diethylamino)propyl]amino}-2H-chromen-2-one is a useful tool compound for studying the role of PKC in various cellular processes. It is highly selective for PKC and does not inhibit other kinases. 3-amino-4-{[3-(diethylamino)propyl]amino}-2H-chromen-2-one is also relatively stable and can be stored for long periods of time. However, 3-amino-4-{[3-(diethylamino)propyl]amino}-2H-chromen-2-one has some limitations for lab experiments. It is a synthetic compound and may not accurately reflect the activity of endogenous PKC inhibitors. Additionally, 3-amino-4-{[3-(diethylamino)propyl]amino}-2H-chromen-2-one may have off-target effects on other cellular processes, which may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of 3-amino-4-{[3-(diethylamino)propyl]amino}-2H-chromen-2-one. One area of research is the development of new PKC-targeted therapeutic agents based on the structure of 3-amino-4-{[3-(diethylamino)propyl]amino}-2H-chromen-2-one. Another area of research is the investigation of the role of PKC in various disease states, such as cancer and neurological disorders. Additionally, the development of new methods for the synthesis and purification of 3-amino-4-{[3-(diethylamino)propyl]amino}-2H-chromen-2-one may lead to improved yields and purity of the compound.
Méthodes De Synthèse
3-amino-4-{[3-(diethylamino)propyl]amino}-2H-chromen-2-one can be synthesized by the condensation reaction of 3-acetyl-4-hydroxycoumarin with diethylamino-propylamine in the presence of acetic anhydride and triethylamine. The reaction yields a yellow crystalline solid, which can be purified by recrystallization from ethanol. The purity of the synthesized compound can be confirmed by thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Applications De Recherche Scientifique
3-amino-4-{[3-(diethylamino)propyl]amino}-2H-chromen-2-one has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 3-amino-4-{[3-(diethylamino)propyl]amino}-2H-chromen-2-one has been used as a tool compound to study the role of protein kinase C (PKC) in various cellular processes, such as cell proliferation, differentiation, and apoptosis. It has also been used to investigate the mechanism of action of other PKC inhibitors and to develop new PKC-targeted therapeutic agents.
Propriétés
IUPAC Name |
3-amino-4-[3-(diethylamino)propylamino]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-3-19(4-2)11-7-10-18-15-12-8-5-6-9-13(12)21-16(20)14(15)17/h5-6,8-9,18H,3-4,7,10-11,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POZKNPXOAPJJHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNC1=C(C(=O)OC2=CC=CC=C21)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4-[3-(diethylamino)propylamino]chromen-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)[(1-ethyl-1H-imidazol-2-yl)methyl]methylamine](/img/structure/B5205892.png)
![6-{[(2,5-dimethoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5205897.png)

![2-bromo-6-methoxy-4-[3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5205906.png)
![3,4-dimethoxy-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B5205911.png)
![2-[4-chloro-2-(4-thiomorpholinylsulfonyl)phenoxy]-N-cyclopentylacetamide](/img/structure/B5205918.png)
![ethyl 6-methyl-2-[(phenoxycarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5205924.png)
![4-methyl-3-nitro-N-[4-(1-piperidinyl)phenyl]benzenesulfonamide](/img/structure/B5205928.png)
![(1-benzofuran-2-ylmethyl){[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}amine](/img/structure/B5205932.png)
![1-(2-adamantyl)-4-[(4-chlorophenoxy)acetyl]piperazine oxalate](/img/structure/B5205936.png)
![2-(1-cyclohexen-1-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}acetamide](/img/structure/B5205944.png)

![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3-dichlorobenzamide](/img/structure/B5205965.png)
